molecular formula C16H13ClN2O4S3 B2994255 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941901-64-0

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No. B2994255
CAS RN: 941901-64-0
M. Wt: 428.92
InChI Key: UMLXXFQGYUUELI-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in scientific literature. The purpose of

Scientific Research Applications

Metabolic Stability Improvement

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a potent inhibitor of PI3Kα and mTOR, was studied for its metabolic stability. Modifications to its structure aimed at reducing metabolic deacetylation resulted in the development of analogs with improved stability, highlighting the chemical's potential for modification to enhance drug properties (Stec et al., 2011).

Cytotoxic Activity

Sulfonamide derivatives, including structures similar to the mentioned compound, have been synthesized and tested for their cytotoxic activity against breast and colon cancer cell lines. These studies demonstrate the potential of such compounds in cancer treatment, with some derivatives showing significant potency (Ghorab et al., 2015).

Anticonvulsant Properties

Derivatives containing a sulfonamide thiazole moiety have shown protection against picrotoxin-induced convulsions, indicating their potential as anticonvulsant agents. This research outlines the therapeutic possibilities of compounds with similar structures in treating seizures (Farag et al., 2012).

Antitumor Activity

Studies on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have identified compounds with considerable anticancer activity against various cancer cell lines, underscoring the role of similar molecules in cancer therapy (Yurttaş et al., 2015).

Anti-inflammatory Activity

Research on derivatives of N-(3-chloro-4-fluorophenyl)-2- acetamides has unveiled significant anti-inflammatory activity, which could be beneficial in designing new anti-inflammatory agents (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S3/c1-23-10-2-4-11(5-3-10)26(21,22)9-15(20)19-16-18-12(8-24-16)13-6-7-14(17)25-13/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLXXFQGYUUELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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